molecular formula C17H22BrNS B12535647 5-Bromo-2-(5-octylthiophen-2-YL)pyridine CAS No. 821782-21-2

5-Bromo-2-(5-octylthiophen-2-YL)pyridine

Cat. No.: B12535647
CAS No.: 821782-21-2
M. Wt: 352.3 g/mol
InChI Key: MZKPJXGWJLTVIC-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-octylthiophen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an octyl-substituted thiophene ring at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(5-octylthiophen-2-yl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The general procedure involves the reaction of 5-bromo-2-pyridineboronic acid with 5-octylthiophene-2-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-octylthiophen-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different thiophene derivatives .

Scientific Research Applications

5-Bromo-2-(5-octylthiophen-2-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-octylthiophen-2-yl)pyridine depends on its specific application. In materials science, its electronic properties are exploited for use in organic semiconductors. In pharmaceuticals, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(5-octylthiophen-2-yl)pyridine is unique due to the presence of the octyl group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of organic semiconductors and other advanced materials .

Properties

CAS No.

821782-21-2

Molecular Formula

C17H22BrNS

Molecular Weight

352.3 g/mol

IUPAC Name

5-bromo-2-(5-octylthiophen-2-yl)pyridine

InChI

InChI=1S/C17H22BrNS/c1-2-3-4-5-6-7-8-15-10-12-17(20-15)16-11-9-14(18)13-19-16/h9-13H,2-8H2,1H3

InChI Key

MZKPJXGWJLTVIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C2=NC=C(C=C2)Br

Origin of Product

United States

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